molecular formula C9H9NO3S B2591751 1-[2-(Methylsulfanyl)-5-nitrophenyl]ethan-1-one CAS No. 882257-23-0

1-[2-(Methylsulfanyl)-5-nitrophenyl]ethan-1-one

Cat. No.: B2591751
CAS No.: 882257-23-0
M. Wt: 211.24
InChI Key: JUSPIIZYFLLBBK-UHFFFAOYSA-N
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Scientific Research Applications

1-[2-(Methylsulfanyl)-5-nitrophenyl]ethan-1-one has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

For safety information and potential hazards associated with “1-[2-(Methylsulfanyl)-5-nitrophenyl]ethan-1-one”, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Chemical Reactions Analysis

1-[2-(Methylsulfanyl)-5-nitrophenyl]ethan-1-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[2-(Methylsulfanyl)-5-nitrophenyl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

1-[2-(Methylsulfanyl)-5-nitrophenyl]ethan-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-methylsulfanyl-5-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c1-6(11)8-5-7(10(12)13)3-4-9(8)14-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSPIIZYFLLBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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